(R)-2-Chloro-N-(1-(p-tolyl)ethyl)acetamide
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Overview
Description
®-2-Chloro-N-(1-(p-tolyl)ethyl)acetamide is an organic compound with a chiral center, making it an enantiomerically pure substance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Chloro-N-(1-(p-tolyl)ethyl)acetamide typically involves the reaction of ®-1-(p-tolyl)ethylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In an industrial setting, the production of ®-2-Chloro-N-(1-(p-tolyl)ethyl)acetamide can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety .
Chemical Reactions Analysis
Types of Reactions
®-2-Chloro-N-(1-(p-tolyl)ethyl)acetamide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: The compound can be hydrolyzed to form ®-1-(p-tolyl)ethylamine and acetic acid.
Oxidation: The methyl group on the aromatic ring can be oxidized to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being common choices.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Hydrolysis: The major products are ®-1-(p-tolyl)ethylamine and acetic acid.
Oxidation: The major product is ®-2-chloro-N-(1-(p-tolyl)ethyl)acetic acid.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Chloro-N-(1-(p-tolyl)ethyl)acetamide is used as an intermediate in the synthesis of more complex molecules. Its chiral nature makes it valuable in the preparation of enantiomerically pure compounds, which are essential in asymmetric synthesis .
Biology
In biological research, this compound is used to study enzyme-substrate interactions due to its structural similarity to natural substrates. It can also serve as a probe to investigate the mechanisms of enzyme catalysis .
Medicine
In medicinal chemistry, ®-2-Chloro-N-(1-(p-tolyl)ethyl)acetamide is explored for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising lead compound in the development of new pharmaceuticals .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its reactivity and chiral properties make it suitable for various applications, including the synthesis of herbicides and insecticides .
Mechanism of Action
The mechanism of action of ®-2-Chloro-N-(1-(p-tolyl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center allows it to fit into the active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the target and the pathway involved .
Comparison with Similar Compounds
Similar Compounds
®-1-(p-tolyl)ethylamine: This compound is structurally similar but lacks the chloroacetamide group.
®-2-Chloro-N-(1-phenylethyl)acetamide: This compound has a phenyl group instead of a p-tolyl group.
®-2-Chloro-N-(1-(m-tolyl)ethyl)acetamide: This compound has a meta-tolyl group instead of a para-tolyl group .
Uniqueness
®-2-Chloro-N-(1-(p-tolyl)ethyl)acetamide is unique due to its specific substitution pattern and chiral center. These features confer distinct reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H14ClNO |
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Molecular Weight |
211.69 g/mol |
IUPAC Name |
2-chloro-N-[(1R)-1-(4-methylphenyl)ethyl]acetamide |
InChI |
InChI=1S/C11H14ClNO/c1-8-3-5-10(6-4-8)9(2)13-11(14)7-12/h3-6,9H,7H2,1-2H3,(H,13,14)/t9-/m1/s1 |
InChI Key |
MEROEWXZHHGWCP-SECBINFHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](C)NC(=O)CCl |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)CCl |
Origin of Product |
United States |
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